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Compound of Interest

Compound Name: Heteratisine

Cat. No.: B1200425

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of Heteratisine, a C19-norditerpenoid alkaloid. The document details its
physicochemical properties, spectroscopic data, and the experimental methodologies
employed for its structural elucidation, tailored for an audience in chemical research and drug
development.

Introduction to Heteratisine

Heteratisine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum
genus, particularly Aconitum heterophyllum of the Ranunculaceae family.[1] Like other aconite
alkaloids, it possesses a complex polycyclic structure and exhibits notable biological activity.[2]
Specifically, Heteratisine has been identified as a potent antiarrhythmic and antifibrillatory
agent, acting as a Na+-channel blocker in cardiomyocytes. A distinguishing structural feature of
Heteratisine compared to many other aconite alkaloids is the presence of a lactone ring.[3]

Chemical Structure

The molecular structure of Heteratisine is characterized by a heptacyclic, fused cage-like
skeleton. This intricate architecture is foundational to its chemical properties and biological
function.

Molecular Formula: C22H33NOs[4][5][6][7]
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Molecular Weight: 391.5 g/mol [4][6][7]

IUPAC Name: (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-
methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,°.014,18]icosan-4-one[5][ 7]

Synonyms:
o 20-Ethyl-6beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one[7]
o Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1a,6b)-[4]

The core of Heteratisine is a hetisane-type Czo-diterpenoid framework, which is further
classified as a Cie-norditerpenoid alkaloid due to the absence of a carbon atom at a specific
position. The structure features multiple stereocenters, a methoxy group, two hydroxyl groups,
and an N-ethyl group, all contributing to its unique chemical personality.

Caption: 2D representation of the complex polycyclic structure of Heteratisine.

Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the
biological activity of complex natural products like Heteratisine.[8] The specific spatial
orientation of substituents on the chiral centers of the molecule dictates its interaction with
biological targets, such as ion channels and receptors.[9]

Heteratisine possesses numerous chiral centers, leading to a highly specific three-dimensional
conformation. The established IUPAC name, (2R,3S,6S,9S,10R,17S,18R,19S)-..., precisely
defines the absolute configuration at each of these stereocenters.

Based on X-ray diffraction studies of related hetisine-type diterpenoid alkaloids, the polycyclic
system of Heteratisine is expected to adopt a rigid conformation.[2] Typically, the six-
membered cyclohexane rings (A and B) exist in a stable chair conformation, while the
piperidine ring (F) adopts a boat conformation.[2] The bicyclo[2.2.2]octane system formed by
rings C, D, and E is fixed in a boat form.[2] This defined topology is crucial for its selective
binding to sodium channels.
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Caption: Relationship between structure, stereochemistry, and biological activity.

Data Presentation

The following tables summarize the key quantitative data for Heteratisine.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)
Molecular Formula C22H33NOs [41[7]
Molecular Weight 391.5 g/mol [7]

Melting Point 259-260 °C/ 262 °C [1]

Boiling Point 583.2 °C (predicted) [1][4]

Flash Point 306.5 °C (predicted) [1][4]

Density 1.33 g/cm3 (predicted) [4]

LogP 1.1 (predicted) [51[7]

Polar Surface Area

79.2 A2

[417]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct mlz Predicted CCS (A
[M+H]*+ 392.24315 191.3
[M+NaJ* 414.22509 199.5
[M-H]~ 390.22859 192.4
[M+NHa4]* 409.26969 210.5
[M+K]* 430.19903 189.4
[M+H-H20]* 374.23313 186.8
Data sourced from PubChem
predictions.[5]
Table 3: Preliminary X-ray Crystallographic Data
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Parameter Value
Crystal System Orthorhombic
Space Group P212121

a 10.70 A

b 12.00 A

c 15.68 A
Molecules per unit cell (2) 4

Data from preliminary studies on the parent
alkaloid.[3]

Experimental Protocols

The structural elucidation of complex natural products like Heteratisine involves a combination
of isolation, purification, and advanced spectroscopic techniques.

5.1. Isolation and Purification Heteratisine is typically isolated from the dried and powdered
roots of Aconitum heterophyllum. The general protocol involves:

o Extraction: The plant material is subjected to extraction with a suitable solvent, such as
methanol or ethanol.

o Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution
and an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds. The
alkaloids are then recovered by basifying the aqueous layer and re-extracting with an
organic solvent.

o Chromatography: The enriched alkaloid fraction is subjected to multiple chromatographic
steps, including column chromatography (using silica gel or alumina) and potentially
preparative High-Performance Liquid Chromatography (HPLC), to isolate pure Heteratisine.

5.2. Structural Elucidation Methodologies The definitive structure of Heteratisine was
established using a combination of the following methods.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
o Methodology:

= A sample of pure Heteratisine (~5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls).

= One-dimensional (1D) *H NMR and 3C NMR spectra are acquired to identify the
chemical environments of all proton and carbon atoms.[10]

» Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are performed.

» COSY spectra reveal proton-proton couplings (*H-tH), helping to establish spin systems.
HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range
(2-3 bond) correlations between protons and carbons, which is crucial for connecting
different fragments of the molecule and confirming the overall polycyclic structure.[10]

o X-ray Crystallography:

o Objective: To determine the precise three-dimensional arrangement of atoms in the solid
state and establish the absolute stereochemistry.[11]

o Methodology:

» High-quality single crystals of Heteratisine or a suitable derivative (e.g., hydrobromide)
are grown by slow evaporation from a solvent mixture.[3]

» A selected crystal is mounted on a diffractometer and irradiated with a monochromatic
X-ray beam (e.g., Cu Ka radiation).[3][11]

» The diffraction pattern is collected as the crystal is rotated.

» The resulting data is processed to solve the crystal structure, yielding precise atomic
coordinates, bond lengths, and bond angles. This analysis provides an unambiguous
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determination of the molecular structure and stereochemistry.[12] Preliminary
crystallographic data for Heteratisine has been reported, confirming its complex
framework.[3]

e Mass Spectrometry (MS):

o Objective: To determine the exact molecular weight and elemental composition, and to
gain structural information from fragmentation patterns.

o Methodology:

» Adilute solution of Heteratisine is introduced into a mass spectrometer, typically using
a soft ionization technique like Electrospray lonization (ESI).

» High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge
ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous
determination of the molecular formula (C22H33NOs).

» Tandem mass spectrometry (MS/MS) experiments can be performed to induce
fragmentation of the parent ion. The resulting fragment ions provide valuable clues
about the connectivity and substructures within the molecule, corroborating the structure
determined by NMR.
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Caption: General experimental workflow for the structural elucidation of Heteratisine.

Conclusion

Heteratisine is a structurally complex Cio-norditerpenoid alkaloid with significant potential in
pharmacology, particularly as an antiarrhythmic agent. Its intricate polycyclic framework,
characterized by a unique lactone ring and multiple well-defined stereocenters, has been
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rigorously established through a combination of advanced spectroscopic and crystallographic
methods. A thorough understanding of its chemical structure and stereochemistry is paramount
for researchers in natural product synthesis, medicinal chemistry, and drug development who
aim to explore its therapeutic potential, develop synthetic analogs, or investigate its mechanism
of action at a molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200425?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

